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molecular formula C15H14N4O3 B8731232 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one CAS No. 132687-06-0

6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one

Cat. No. B8731232
M. Wt: 298.30 g/mol
InChI Key: YCFJZPGDTZVVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05571809

Procedure details

To a solution of 0.3 g (1 mmol) of 6,11-dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one in acetic acid (5 ml) was added a solution of SnCl2.2H2O (1.7 g) in concentrated hydrochloric acid (2.2 ml). The mixture was stirred at room temperature for 6 hours, and then poured into a saturated sodium bicarbonate solution and made basic with aqueous sodium hydroxide. The aqueous phase was then extracted with ethyl acetate, dried (MgSO4), filtered and concentrated in vacuo. The solid material obtained was recrystallized from ethyl acetate to give 0.12 g (44% of theory) of 6,11-dihydro-9-amino-11-ethyl-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one, m.p. 193°-195° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:9]2[CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=[CH:13][C:8]=2[N:7]([CH3:17])[C:6](=[O:18])[C:5]2[CH:19]=[CH:20][CH:21]=[N:22][C:4]1=2)[CH3:2].O.O.Cl[Sn]Cl.C(=O)(O)[O-].[Na+].[OH-].[Na+]>C(O)(=O)C.Cl>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]2[N:7]([CH3:17])[C:6](=[O:18])[C:5]3[CH:19]=[CH:20][CH:21]=[N:22][C:4]=3[N:3]([CH2:1][CH3:2])[C:9]=2[CH:10]=1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)N1C2=C(C(N(C3=C1C=C(C=C3)[N+](=O)[O-])C)=O)C=CC=N2
Name
Quantity
1.7 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid material obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC2=C(N(C(C3=C(N2CC)N=CC=C3)=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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